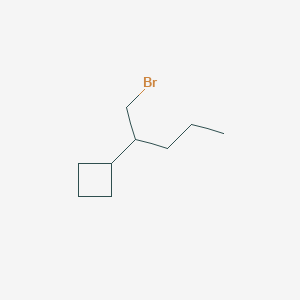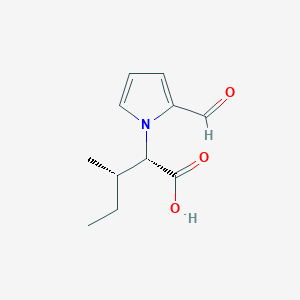
(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine is a chiral amine compound featuring a benzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the Propan-1-amine Group: This step often involves the use of chiral amine precursors to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzofuran ring.
Substitution: Substitution reactions can introduce different substituents onto the benzofuran ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine: A structurally similar compound with a shorter alkyl chain.
Uniqueness
(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine is unique due to its specific stereochemistry and the presence of the benzofuran ring, which can impart distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine |
InChI |
InChI=1S/C11H15NO/c1-2-10(12)8-3-4-11-9(7-8)5-6-13-11/h3-4,7,10H,2,5-6,12H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
MOIICEVLYHDWRJ-SNVBAGLBSA-N |
Isomerische SMILES |
CC[C@H](C1=CC2=C(C=C1)OCC2)N |
Kanonische SMILES |
CCC(C1=CC2=C(C=C1)OCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



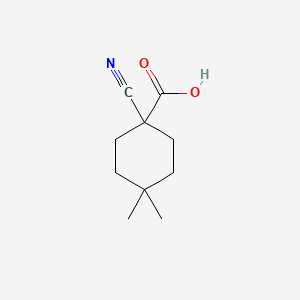

![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13164571.png)

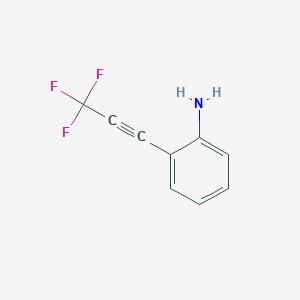


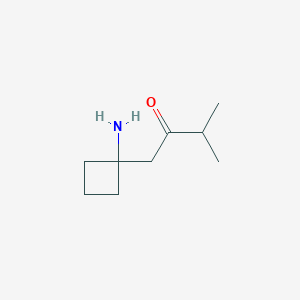
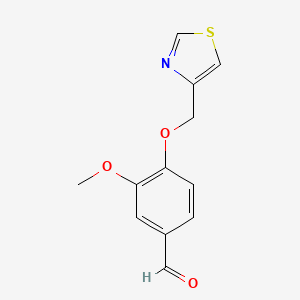
![Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13164603.png)
